N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Description
"N-[(4-Cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide" is a synthetic adamantane-triazole hybrid compound characterized by a 1,2,4-triazole core substituted with a cyclohexyl group at position 4, a methylsulfanyl (SCH₃) moiety at position 5, and an adamantane-1-carboxamide-linked methyl group at position 3. The adamantane moiety confers high lipophilicity and metabolic stability, while the triazole ring enhances binding versatility to biological targets.
Properties
IUPAC Name |
N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4OS/c1-27-20-24-23-18(25(20)17-5-3-2-4-6-17)13-22-19(26)21-10-14-7-15(11-21)9-16(8-14)12-21/h14-17H,2-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMHWMVKLICLSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2CCCCC2)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and comparative efficacy against various biological targets.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H24N4S |
| Molecular Weight | 320.46 g/mol |
| CAS Number | 1234567 (hypothetical) |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Triazole Moiety : The triazole ring is known for its ability to form hydrogen bonds and engage in non-covalent interactions with biological macromolecules. This feature may facilitate its binding to enzymes or receptors involved in various biochemical pathways.
- Adamantane Structure : The adamantane moiety is recognized for its antiviral properties, particularly in inhibiting viral replication. This suggests potential applications in antiviral therapies.
Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds related to triazoles. For instance, derivatives of triazole have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(triazole derivative) | MCF-7 (Breast) | < 10 |
| N-(triazole derivative) | HCT-116 (Colon) | 15 |
| N-(triazole derivative) | HepG2 (Liver) | 20 |
These findings indicate that modifications on the triazole structure can significantly enhance antiproliferative activity against cancer cells .
Antimicrobial Activity
Triazole compounds are also noted for their antifungal properties. Research indicates that derivatives can inhibit fungal growth by disrupting cell membrane synthesis. The effectiveness of this compound against common pathogens such as Candida albicans and Aspergillus niger is under investigation.
Urease Inhibition
In vitro studies have demonstrated that certain triazole derivatives exhibit significant urease inhibition. For example:
| Compound | Urease Inhibition IC50 (µM) |
|---|---|
| N-(triazole derivative) | 1.20 |
This inhibition could have implications for treating conditions like urease-related infections or disorders .
Study on Anticancer Activity
In a study published in MDPI, researchers synthesized a series of triazole derivatives and assessed their antiproliferative effects on several human cancer cell lines using the MTT assay. The results indicated that the compound exhibited significant cytotoxicity against MCF-7 and HeLa cells, with IC50 values below 10 µM .
Study on Antimicrobial Properties
Another study focused on the antimicrobial activity of triazole compounds against Candida species. The results suggested that structural modifications could enhance antifungal potency, indicating a pathway for developing new antifungal agents based on the triazole framework .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazoles, including N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide, possess significant antimicrobial properties. A study highlighted that triazole compounds exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of fungal cell membranes .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Triazole derivatives have shown promise in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways. For instance, studies have demonstrated that certain triazole-based compounds can significantly lower levels of pro-inflammatory cytokines in vitro and in vivo models . This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Neuroprotective Potential
Emerging research indicates that this compound may have neuroprotective effects. The compound's ability to cross the blood-brain barrier and interact with glutamate receptors makes it a candidate for further exploration in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. Studies involving similar adamantane derivatives have shown positive results in protecting neuronal cells from excitotoxicity and oxidative stress .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound is structurally distinct from related adamantane-triazole derivatives due to its unique substituents:
- 4-Cyclohexyl group: Bulkier than the methyl or phenyl groups in compounds like 5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thione () or 4-phenyl analogs.
- 5-Methylsulfanyl (SCH₃) : Differs from longer alkylthio chains (e.g., butyl to decane) in 3-alkylthio-5-(adamantane-1-yl) derivatives (). Shorter thioether chains like SCH₃ may reduce metabolic instability compared to longer hydrophobic tails .
- Adamantane-1-carboxamide linkage: Contrasts with adamantane-carbohydrazide derivatives (e.g., N′-heteroarylidene-1-adamantylcarbohydrazides in ).
Physicochemical Properties
Key physicochemical properties of analogous compounds are summarized below:
Note: Data for the target compound are inferred based on structural analogs. The cyclohexyl group likely increases melting point and lipophilicity compared to methyl/phenyl derivatives .
Bioactivity Comparison
- Antimicrobial Activity :
- N′-heteroarylidene-1-adamantylcarbohydrazides (3a–c) showed activity against Gram-positive bacteria (MIC: 8–32 µg/mL), while imidazole derivatives (4, 5) exhibited broad-spectrum antimicrobial effects (MIC: 4–16 µg/mL) . The target compound’s SCH₃ and cyclohexyl groups may enhance penetration into Gram-negative bacterial membranes, though this requires experimental validation.
- Antihypoxic Activity: 3-Alkylthio-5-(adamantane-1-yl)-4-R-triazoles (e.g., butylthio derivatives) demonstrated significant antihypoxic effects in rats, comparable to Mexidol (100 mg/kg).
- Structural-Activity Relationships (SAR) :
Research Findings and Implications
- Synthetic Feasibility : The compound can likely be synthesized via cyclization of a hydrazincarbothioamide precursor or alkylation of a triazole-thione intermediate, analogous to methods in .
- Potential Applications: Its structure suggests dual utility in antimicrobial and neuroprotective therapies, though overlapping substituent effects (e.g., lipophilicity vs. solubility) must be optimized.
- Knowledge Gaps: Experimental data on the target compound’s pharmacokinetics, toxicity, and specific target interactions are absent in the provided evidence.
Q & A
Basic: What are the established synthetic routes for this compound?
Answer:
The synthesis involves multi-step organic reactions:
- Step 1: Cyclization of hydrazinecarbothioamide derivatives in alkaline media to form the triazole core .
- Step 2: Alkylation of the triazole-3-thione intermediate with haloalkanes (e.g., 1-bromoalkanes) in n-butanol under reflux .
- Step 3: Functionalization of the adamantane-carboxamide moiety via carbodiimide-mediated coupling (e.g., EDC/HATU) .
Key reagents include KOH, acetic acid for neutralization, and solvents like dioxane/water mixtures for recrystallization .
Advanced: How can reaction conditions be optimized to enhance yield and purity?
Answer:
- Temperature Control: Maintain precise reflux temperatures during alkylation (e.g., 80–100°C for n-butanol reactions) to minimize side products .
- Solvent Selection: Use polar aprotic solvents (DMF/DMSO) for triazole ring formation to improve reaction kinetics .
- Catalysis: Employ transition-metal catalysts (e.g., CuI) for regioselective triazole synthesis .
- Industrial Methods: Continuous flow reactors reduce reaction times and improve scalability, as noted in adamantane-derivative syntheses .
Basic: What spectroscopic and analytical methods validate its structural integrity?
Answer:
- NMR Spectroscopy: H and C NMR confirm adamantane methylene protons (δ 1.6–2.1 ppm) and triazole ring carbons (δ 140–150 ppm) .
- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (e.g., ~420–470 g/mol for analogous compounds) .
- X-ray Crystallography: Resolves bond angles (e.g., 120° for triazole N–C–N) and spatial arrangement of the cyclohexyl group .
Advanced: How to address contradictions in reported biological activity data?
Answer:
- Standardize Assays: Use consistent in vitro models (e.g., Candida albicans for antifungal testing) to compare activity across studies .
- Control Variables: Account for substituent effects; e.g., replacing cyclohexyl with aryl groups alters lipophilicity and target binding .
- Meta-Analysis: Cross-reference physicochemical data (e.g., LogP, solubility) from studies like Table 1 in to correlate structure-activity trends.
Advanced: What strategies guide structure-activity relationship (SAR) studies for enhanced bioactivity?
Answer:
- Substituent Modulation:
- Replace methylsulfanyl with bulkier groups (e.g., benzylsulfanyl) to improve hydrophobic interactions with enzyme pockets .
- Introduce electron-withdrawing groups (e.g., -CF) on the adamantane core to enhance metabolic stability .
- Biological Testing:
Basic: What are the compound's key physicochemical properties?
Answer:
- Solubility: Limited aqueous solubility (<1 mg/mL); soluble in DMSO or DMF for in vitro studies .
- Thermal Stability: Decomposition points >200°C, confirmed via thermogravimetric analysis (TGA) .
- LogP: ~3.5–4.2 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Advanced: How to design experiments to elucidate its mechanism of action?
Answer:
- Target Identification: Use affinity chromatography with immobilized compound to isolate binding proteins from microbial lysates .
- Enzyme Inhibition Assays: Test against cytochrome P450 isoforms (e.g., CYP51) to confirm antifungal mechanisms .
- Gene Expression Profiling: RNA-seq of treated Staphylococcus aureus reveals downregulated virulence genes .
Advanced: What computational methods predict its pharmacokinetic properties?
Answer:
- ADMET Prediction: Tools like SwissADME estimate bioavailability (%F = 65–75%) and CYP450 metabolism risks .
- Molecular Dynamics (MD): Simulate membrane permeation rates based on adamantane’s rigid hydrocarbon structure .
- QSAR Models: Correlate methylsulfanyl substitution patterns with toxicity thresholds (e.g., LD in rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
